Sodium propan-2-olate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

683-60-3 |

|---|---|

Molecular Formula |

C3H8NaO |

Molecular Weight |

83.08 g/mol |

IUPAC Name |

sodium;propan-2-olate |

InChI |

InChI=1S/C3H8O.Na/c1-3(2)4;/h3-4H,1-2H3; |

InChI Key |

AGZVMFHCESVRRI-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].[Na+] |

Canonical SMILES |

CC(C)O.[Na] |

Other CAS No. |

683-60-3 |

Pictograms |

Flammable; Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Propan-2-olate: A Comprehensive Technical Guide to its Chemical Properties and Applications

This guide provides an in-depth exploration of sodium propan-2-olate (also known as sodium isopropoxide), a pivotal reagent in modern organic and industrial chemistry. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for specific handling procedures, and its versatile applications, grounded in authoritative data and established protocols.

Core Identity and Physicochemical Characteristics

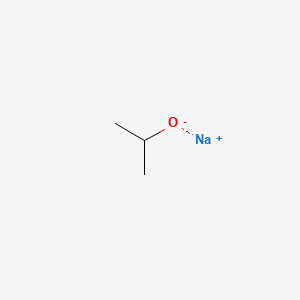

This compound is an alkoxide salt with the chemical formula C₃H₇NaO.[1] It consists of a sodium cation (Na⁺) and an isopropoxide anion ([CH₃]₂CHO⁻). This ionic structure is fundamental to its chemical behavior, dictating its properties as a strong base and a potent nucleophile.[2] The compound typically appears as a white to off-white or yellowish crystalline powder.[1][3]

Caption: Ionic structure of this compound.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NaO | [1][2][3] |

| Molecular Weight | 82.08 g/mol | [1][3][4] |

| CAS Number | 683-60-3 | [1][2][3][5] |

| Appearance | White to pale yellow crystalline powder | [1][3][4] |

| Melting Point | 70-75 °C | [3][4][6][7] |

| Density | 0.9 g/cm³ | [3][4] |

| Flash Point | -19 °C | [3][4][8] |

| Solubility | Soluble in tetrahydrofuran (THF) and alcohols; reacts with water.[1][3][4][7][9] | [1][3][4][7] |

| Sensitivity | Highly sensitive to moisture and air.[3][4][6][7][10] | [3][4][6][10] |

Synthesis and Formation: A Protocol-Driven Approach

The most common method for synthesizing this compound is the direct reaction of sodium metal with anhydrous isopropanol.[1][11] This reaction is an acid-base reaction in the Brønsted-Lowry sense, where the alcohol acts as a proton donor (acid) and the highly reactive sodium metal effectively acts as a base, leading to the formation of the alkoxide and hydrogen gas.

The reaction proceeds as follows: 2 Na(s) + 2 (CH₃)₂CHOH(l) → 2 (CH₃)₂CHONa(s/sol) + H₂(g)

The exothermicity of the reaction requires careful control of the addition rate of sodium, especially on a larger scale. The evolution of flammable hydrogen gas necessitates an inert atmosphere and proper ventilation.

Caption: Synthesis of this compound.

Self-Validating Laboratory Synthesis Protocol

This protocol is designed to ensure safety and high purity of the final product.

-

System Preparation (The Causality of Anhydrous Conditions): The system's integrity hinges on the exclusion of water, which would violently react with both sodium metal and the sodium isopropoxide product.[1][2][6] Therefore, all glassware (e.g., a three-necked round-bottom flask with a condenser and a nitrogen inlet) must be oven-dried at >120°C for several hours and assembled hot under a stream of dry inert gas (nitrogen or argon).

-

Reagent Charging: Charge the flask with anhydrous isopropanol (99.9%+). The isopropanol should be freshly distilled from a suitable drying agent if not from a sealed, anhydrous-grade bottle.

-

Sodium Addition: Sodium metal is supplied stored under oil to prevent oxidation. Cut the required amount of sodium into small, manageable pieces, removing the outer oxidized layer. Quickly wash the pieces in a dry, non-reactive solvent like hexane to remove the mineral oil, and then add them portion-wise to the stirring isopropanol.

-

Reaction Control and Monitoring: The reaction will commence with the evolution of hydrogen gas.[1] The rate of reaction can be controlled by the rate of sodium addition and by cooling the flask in an ice bath if the reaction becomes too vigorous. The reaction is complete when all the sodium metal has dissolved and gas evolution has ceased.[12]

-

Product Isolation: The excess isopropanol can be removed under reduced pressure (vacuum distillation) to yield solid this compound.[12] The resulting solid should be handled exclusively under an inert atmosphere. For many applications, the product is used directly as a solution in a suitable solvent like THF or isopropanol.[3][13]

Core Chemical Reactivity

Basicity and Nucleophilicity

This compound is a strong, non-nucleophilic, sterically hindered base. Its primary function in many reactions is to deprotonate acidic protons, facilitating a wide range of chemical transformations.[2] The pKa of isopropanol is approximately 17, meaning the isopropoxide anion is a significantly stronger base than hydroxides. This allows it to deprotonate a variety of carbon and heteroatom acids that would not react with aqueous bases.

It can also act as a nucleophile, particularly in reactions with unhindered electrophiles, such as in the Williamson ether synthesis.[11]

Hydrolysis: A Critical Hazard

A defining characteristic of this compound is its violent reactivity with water.[1][2][6][10] This hydrolysis reaction is highly exothermic and regenerates isopropanol and sodium hydroxide.[14]

(CH₃)₂CHONa + H₂O → (CH₃)₂CHOH + NaOH

This reactivity underscores the critical need for anhydrous handling and storage conditions.[6][10] Exposure to atmospheric moisture will degrade the reagent and can lead to pressure buildup in sealed containers due to the potential for secondary reactions or heat generation.[6]

Caption: Hydrolysis reaction of this compound.

Field-Proven Applications in Synthesis

The utility of this compound spans numerous synthetic applications, from pharmaceutical manufacturing to polymer science.

Base-Catalyzed Reactions and Deprotonation

As a strong base, it is instrumental in reactions requiring the formation of an enolate or other carbanionic intermediate.[2] This includes condensations, eliminations, and alkylations.[2]

Pharmaceutical Intermediate Synthesis

This compound is a key reagent in the industrial synthesis of important non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Ibuprofen: It is used as the base in the Darzens reaction, a critical step in some syntheses of the ibuprofen intermediate.[1][15][16]

-

Naproxen: It is employed as a condensing agent in the synthesis of naproxen from 6-methoxy-2-acetylnaphthalene.[15]

Williamson Ether Synthesis

This classic method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. This compound serves as the nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction.

Caption: Workflow for Williamson Ether Synthesis.

Catalysis

This compound acts as an effective catalyst in several industrial processes:

-

Transesterification: It is used in the production of biodiesel, catalyzing the reaction between triglycerides and an alcohol to form fatty acid alkyl esters.[1] While sodium methoxide is often more active, sodium isopropoxide is also a competent catalyst for this transformation.[17]

-

Polymerization: It serves as a catalyst in the polymerization of butadiene, a key step in the production of synthetic rubber.[3][15][16]

Safety, Handling, and Storage: A Self-Validating System

The high reactivity of this compound mandates stringent safety protocols. Adherence to these guidelines constitutes a self-validating system, where proper procedure inherently minimizes risk.

| Hazard Class | Description | Precautionary Measures | Source(s) |

| Flammability | Flammable solid. Self-heating; may catch fire.[5][6][10] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[5][13] | [5][6][10][13] |

| Water Reactivity | Reacts violently with water, releasing flammable hydrogen gas and causing burns.[1][2][6][10][14] | Store in a dry place in a tightly closed container.[5][6] Handle under an inert atmosphere (e.g., glovebox). | [1][2][5][6][14] |

| Corrosivity | Causes severe skin burns and serious eye damage.[2][5][6][18] | Wear protective gloves, clothing, and eye/face protection (goggles, face shield).[5][6] | [2][5][6][18] |

| Storage | Air and moisture sensitive.[3][6][7][10] | Store in a cool, dry, well-ventilated place under an inert gas (e.g., argon or nitrogen).[5][13][19] | [3][5][6][13][19] |

First Aid Measures

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[20]

Conclusion

This compound is a powerful and versatile chemical tool. Its utility is directly derived from its fundamental chemical properties as a strong, sterically hindered base and nucleophile. A thorough understanding of its reactivity, particularly its extreme sensitivity to moisture, is paramount for its safe and effective use. The protocols and applications described herein provide a framework for researchers and drug development professionals to harness the synthetic power of this important reagent while maintaining the highest standards of scientific integrity and safety.

References

-

Cas 683-60-3, this compound | lookchem. [Link]

-

Sodium Isopropoxide - symax laboratories private limited. [Link]

-

Sodium isopropoxide - ChemBK. [Link]

-

Sodium isopropoxide - SAFETY DATA SHEET. [Link]

-

Sodium isopropoxide 5 g | Buy Online | Thermo Scientific Chemicals. [Link]

-

SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran - Gelest, Inc. [Link]

-

Sodium isopropoxide - Hazardous Agents - Haz-Map. [Link]

-

Ester yields of sodium isopropoxide and sodium methoxide. - ResearchGate. [Link]

-

Making sodium isopropoxide - Sodium is not dissolving - Sciencemadness Discussion Board. [Link]

Sources

- 1. CAS 683-60-3: Sodium isopropoxide | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Cas 683-60-3,this compound | lookchem [lookchem.com]

- 4. Sodium isopropoxide [chembk.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.be [fishersci.be]

- 7. Sodium isopropoxide 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound CAS#: 683-60-3 [m.chemicalbook.com]

- 9. symaxlaboratories.net [symaxlaboratories.net]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Sciencemadness Discussion Board - Making sodium isopropoxide - Sodium is not dissolving - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. gelest.com [gelest.com]

- 14. Sodium isopropoxide - Hazardous Agents | Haz-Map [haz-map.com]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound CAS#: 683-60-3 [amp.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Page loading... [wap.guidechem.com]

- 19. Sodium isopropoxide | 683-60-3 | FS180720 | Biosynth [biosynth.com]

- 20. fishersci.com [fishersci.com]

Section 1: Core Physicochemical Properties and Characterization

An In-depth Technical Guide to Sodium Isopropoxide (CAS 683-60-3)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of sodium isopropoxide, a pivotal reagent in modern organic synthesis. Moving beyond a simple recitation of facts, this document delves into the causality behind its application, the critical importance of quality control, and the non-negotiable safety protocols required for its use. As a senior application scientist, the insights herein are grounded in both theoretical principles and practical, field-proven experience.

Sodium isopropoxide, with the chemical formula C₃H₇NaO, is the sodium salt of isopropanol.[1] It is a powerful alkoxide that serves primarily as a strong base and a competent nucleophile in a wide array of chemical transformations.[1] Its utility is intrinsically linked to its physical and chemical characteristics, which dictate its reactivity, handling, and storage requirements.

The compound typically appears as a white to off-white, hygroscopic crystalline powder.[1][2] It is highly sensitive to both air and moisture, reacting vigorously with water in a highly exothermic reaction to form sodium hydroxide and isopropanol, while liberating flammable hydrogen gas.[1][2][3] This reactivity underscores the necessity for handling under strictly anhydrous and inert conditions.

Table 1: Key Physicochemical Properties of Sodium Isopropoxide

| Property | Value | Source(s) |

| CAS Number | 683-60-3 | [1] |

| Molecular Formula | C₃H₇NaO | [1][4] |

| Molecular Weight | 82.08 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 70 - 75 °C | [3][5] |

| Solubility | Soluble in tetrahydrofuran (THF); Low solubility in isopropanol; Reacts with water. | [5][6][7] |

| Sensitivity | Highly sensitive to air and moisture.[3][6][8][9] | [3][6][8][9] |

Section 2: Synthesis and In-Process Quality Control

The reliable performance of sodium isopropoxide in any synthetic protocol is contingent upon its purity and activity. Commercial sources are available, but for certain applications, in situ generation or fresh synthesis is preferred to ensure a moisture-free, highly active reagent.

Laboratory-Scale Synthesis Protocol

The standard synthesis involves the direct reaction of sodium metal with anhydrous isopropanol.[1][10][11] The reaction appears straightforward but contains nuances critical for success.

Expertise & Rationale:

-

Anhydrous Alcohol: The use of high-purity, anhydrous isopropanol (<0.05% water) is paramount. Any residual water will preferentially react with the sodium metal to form sodium hydroxide, consuming the reagent and introducing a contaminant.[11]

-

Inert Atmosphere: The entire process must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the formation of sodium oxides and hydroxides from ambient air and moisture.[11]

-

Reaction Rate: The reaction rate of sodium with isopropanol is significantly slower than with methanol or ethanol.[12][13] Gentle heating may be required to initiate and sustain the reaction. However, a key challenge is the low solubility of the product, sodium isopropoxide, in the parent alcohol (isopropanol), which can precipitate onto the sodium surface, passivating it and stalling the reaction.[7][12] Using a high-surface-area form of sodium (e.g., "sodium sand") or providing gentle agitation can mitigate this issue.[13]

Step-by-Step Methodology:

-

Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel.

-

Reagent Charging: Under a positive pressure of inert gas, charge the flask with sodium metal (cut into small, clean pieces).

-

Solvent Addition: Add anhydrous isopropanol to the flask.

-

Reaction: The reaction will begin, evidenced by the evolution of hydrogen gas. The rate can be controlled by the addition rate of isopropanol or by gentle heating with a water bath. The reaction is complete when all the sodium metal has been consumed.

-

Isolation (Optional): If the solid is required, the excess isopropanol can be removed under reduced pressure.[10] However, it is often more practical to use the resulting solution or slurry directly.

}

Figure 1: Laboratory Synthesis Workflow for Sodium Isopropoxide.

Quality Control: Activity Determination by Titration

A common failure point in reactions utilizing alkoxide bases is the use of a reagent that has degraded due to moisture exposure. Therefore, titrating a sample to determine its active base concentration is a self-validating system that ensures reproducibility. The principle involves quenching a known quantity of the alkoxide with excess water and titrating the resultant sodium hydroxide with a standardized acid.

Step-by-Step Titration Protocol:

-

Sample Preparation: Under an inert atmosphere, accurately weigh approximately 1.0 g of the sodium isopropoxide solid (or an equivalent amount of its solution) into a dry, pre-weighed flask.

-

Quenching: Cautiously add ~50 mL of deionized water to the flask. The reaction is exothermic and will release hydrogen gas; perform this step in a fume hood. Swirl gently until all the solid has reacted and dissolved.

-

Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein.

-

Titration: Titrate the resulting sodium hydroxide solution with a standardized solution of hydrochloric acid (e.g., 0.5 M HCl) until the indicator endpoint is reached (the pink color of phenolphthalein disappears).[14][15]

-

Calculation: The molarity and thus the percentage activity of the sodium isopropoxide can be calculated from the volume of titrant used.

Calculation: Activity (%) = (V_HCl × M_HCl × MW_NaO-iPr) / (Weight_sample) × 100 Where:

-

V_HCl = Volume of HCl titrant (L)

-

M_HCl = Molarity of standardized HCl (mol/L)

-

MW_NaO-iPr = Molecular weight of sodium isopropoxide (82.08 g/mol )

-

Weight_sample = Initial weight of the sodium isopropoxide sample (g)

}

Figure 2: Workflow for Titration-Based Activity Determination.

Section 3: Core Applications in Synthetic Chemistry

Sodium isopropoxide is a versatile reagent whose value is demonstrated in numerous transformations critical to research and drug development.

Williamson Ether Synthesis

This classic Sₙ2 reaction is a reliable method for forming ethers. For the synthesis of isopropyl ethers, using sodium isopropoxide as the nucleophile to attack a primary alkyl halide is the strategically sound approach.

Expertise & Rationale: The alternative pathway—using an isopropyl halide and a different alkoxide—would be highly prone to E2 elimination due to the secondary nature of the isopropyl halide, leading to propene as a major byproduct. By using the sterically accessible primary halide as the electrophile and the isopropoxide as the nucleophile, the Sₙ2 pathway is favored, maximizing the yield of the desired ether.[10]

}

Figure 3: Mechanism of the Williamson Ether Synthesis.

Base-Catalyzed Reactions

As a strong base, sodium isopropoxide is effective for deprotonations in various reactions, including eliminations, condensations, and isomerizations.[1][16] Its steric bulk is intermediate between sodium ethoxide and sodium tert-butoxide, allowing for a degree of selectivity in certain applications. It is particularly useful when isopropanol is a desired solvent or byproduct.

Case Study Application: Ibuprofen Synthesis Sodium isopropoxide is famously used as a catalyst in the manufacturing of intermediates for ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[6][17][18] Its role as a strong base is crucial for facilitating key C-C bond-forming steps in the industrial synthesis pathways.

Section 4: Critical Safety, Handling, and Storage Protocols

The high reactivity of sodium isopropoxide necessitates stringent safety protocols. Mishandling can lead to violent reactions, fire, and severe chemical burns.[3][9]

Table 2: Hazard Analysis and Mitigation

| Hazard | Nature of Risk | Mitigation Strategy |

| Flammable Solid / Self-Heating | The material can ignite spontaneously, especially in bulk quantities or if contaminated.[3][9] | Keep away from ignition sources. Store in small quantities. Do not create dust clouds. Use Class D fire extinguishers (dry sand, etc.); DO NOT use water .[3][19] |

| Reacts Violently with Water | Rapid, exothermic reaction produces flammable hydrogen gas and corrosive sodium hydroxide.[2][3][9][16] | Handle and store under a strictly anhydrous, inert atmosphere (glovebox or Schlenk line).[4][20] Ensure all glassware is flame- or oven-dried. |

| Corrosive | Causes severe skin burns and serious eye damage upon contact.[3][8][16] | Always wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile).[3][20] |

Storage: Store in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[19][21][22] The container must be tightly sealed and kept under an inert gas like nitrogen or argon.[4]

Spill & Waste Disposal:

-

Small Spills: Cover with a dry, inert absorbent material like sand or vermiculite. Scoop into a dry container for disposal.

-

Disposal/Quenching: Neutralize waste material or unneeded reagent by slowly and cautiously adding it in small portions to a large volume of a less reactive alcohol (like isopropanol or butanol) with stirring, followed by the very slow addition of water. This procedure must be done in a fume hood, away from flammable materials, and with appropriate PPE.

}

Figure 4: Logical Consequences of Improper Handling.

Conclusion

Sodium isopropoxide is a deceptively simple yet powerful tool in the arsenal of the synthetic chemist. Its efficacy as both a strong base and a nucleophile makes it invaluable in academic research and is critical in the industrial synthesis of pharmaceuticals like ibuprofen. However, its utility is directly proportional to the user's ability to respect its inherent reactivity. By implementing rigorous protocols for synthesis, quality control, and safe handling, researchers can reliably harness the synthetic power of sodium isopropoxide to advance their scientific and drug development objectives.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Isopropoxyethanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNeimt2WcdFtErYFWk4Hb112-bEK2PvVmc5e-CRrUwiVbr_rED8Fpdiw33lntliqYmNHNfGqGsc-ZM5BZ3S6pFZMsvA64iVinC8fEHb4EsweE6kGfIDCd65gumfg-4aemm-QazIm2ywtCInS6jtyVoOX8kwFoCR2kMTlxXqst11bvZr_UzadFNrzWx20_DUXy4G6Ov5foepqx5tbDqhuzp]

- CymitQuimica. CAS 683-60-3: Sodium isopropoxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwLjzQ2R2BL978M5m0q34pAIUBnUET_xtCnUXjTXHKszrULyaxmJ26fiKz7tIsnWw-U5WZDjAcGnQ80QxCwC7RReWmMIn2BEiMlt9QCKgZzmo91vzXWkG-YR7NaDQOT2UO]

- Fisher Scientific. Sodium isopropoxide - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHAhH9nFHiB5Q0xU-0Y8DA8zF4YhYW86w2Q5dWpoelD4HaYjFgzNjZRcZOKyOwPRKmUbo583fvLwXOQEAkNoUb-_z8ZL3hyyYvc4ivGVhjNl7PZMuZduLEmioNApmNF8dhHVOuqZCPA87WrBD3mDUqaeCnWGJjXsFcKnL30kH2OWdrmP6pXI0gIUHWKEaBt7QkJrmcwvRzW0MhIHv3QejnbJni5ba10-Kng66n7h2R5aBuETa43zIyhpqJrXA=]

- Symax Laboratories Private Limited. Sodium Isopropoxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsiC_3RunEU9sYpdK6TYCG5kIcQ5-3Xba0pJK-1WjgbW3blTyb4p2Sc_G7u9KV44ztrdoG1ufAoG0njSgEpZeyGctLslRR3CE3tvNnNym3cygBi6ajxaGZLYrHRP9jZVS-4eXwNyWkVigyUopkiwcYozcqy9tJ13lW2N7UvQ==]

- Fisher Scientific. SAFETY DATA SHEET - Sodium isopropoxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsUPmGmttmMceq63jJGdypldpkN-Bwr4J9kg78qoRRt1umidU4_AvQ4ttdMoOCJ2D7xFCgrU_y_D_NW4ho7D4acD14mxL-lFZl48qYTDuPHBBBD1BXR8GL03IKewdKLZU5toiLhlJUeuGRhuUO4gexhpO8tliBaIjm-iaoc3ie0Jo4o4wGdedPM_TNz77UIIsR9FqFaTalZiX704v-UceEJ76fD5zn3Xd_y3nliXbHWf4IHWa-pLD41tAXtu6xaMtgVhgqbP8qU4ES6g8fY7l4]

- CymitQuimica. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAHtJWOjzVWA14w8IqfLutBYXhkY7MUeNk8q1N9_9exxBxQ4AR9s-JYsxMSOco_jkLVRwu-jxcWHIaTFHfTNeInqeVgdkJl0125S2FF7uvwz4lJjW0MUoBKI5gb0b3jW3ZT_vBryhwami6rQ7ZouPlr6crnEQhFz_Z]

- Biosynth. Sodium isopropoxide | 683-60-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Op0ER12JEaWmuGYdwuZaqmlrZKwurldGtCGhpTcPNLDENerDP53QsH38IzdPfzrW_TRF8Opz7jXuObaptzQW44OjpbZIyHCfYF9byAy3HkissmOfqf3pdaNB04EC7K2cZMDu06-ft_xuIospCx68GhrmuW62hvfuouU=]

- Gelest, Inc. SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH-hsWo0QOBd5b69d2PZjjUgmlatvcxvjRBrgY7zTVzeCzDw_32GZr41DRn6wZGA3BgkS4N-IEo25pXiBxE_vlRVpyqdXMi-TZZ7J0c4xm7ePQqAZ6cY5gOrbFQNhZ8lcUKbmMW38mJbz2D8292BSHJdhV7d_JP1zldswGHPDOzqA=]

- ChemicalBook. Sodium propan-2-olate - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdduQo4CmuO9xFVfLCYlDEPnjyUNG72nPmaRIu5nQlLyVXvYGU-7mhfoVzX1rPwRBkv2ibC72v96oUcUKgNVIb7oLnJGxuZx1LJNhLdyktrwwZS3eBRNuLSUQaE90OBSXe8tg6RkXfGdAaZ1tQm5NYxnXI4b3Q]

- ChemBK. Sodium isopropoxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDBmV9GHQ8PkIYcXe3GZz46YETTRdCDP2eqPojJ5RRTdC0nUsm47UAIi-TfcCfnPCQ4eDGNP_sQPUGVmD5DDDdfwlqYcXeyCjRA6w8jWZ4ZkxUwj3S65mmnApNigc-SQ-q1jNomSIvHSs3F65t0kw=]

- Thermo Scientific Chemicals. Sodium isopropoxide 5 g | Buy Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9hC0Wtkzt6jtTsSxKOUgo9gloyH4swevWSEem1ap_MPuOh7KM0IJefgnq-Zang2UmFjZST-Mef-ZBEwkgaIQjtxLKUHhTgcDDLgttk4l2wZmBiNW39F0F0M8Z2oRPSj-f2T_FSkZnFnV6OT6qQdrtn6R4qqjDSyBVFSV-JkaPULtMortjTk0Y--1HKI9vicVXTg==]

- Guidechem. CAS 683-60-3 | this compound supply. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdYEeGWhJbTHAX-17aQU5ocj-A-TH-zSDvnG6wJYQq_YGhqwYgXWqd-hOScr1kcaTL2qr3Umk97pX-IKb9brrnFaUoLVbTvP-4Xo9tyq2wYf3O-4iKbCFuIrOOY_eikhHwOgn6v0E6Gt8=]

- Thermo Fisher Scientific. CAS RN | 683-60-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYAua-d7_08uGcGMFkiPw388mLPxV-AKE4E3ujp4QKk_400aMdONTCPPOKk7enSpGkKo_QZETciTvoYQ2KdnXaXwH_qUofMu42I5t-G5bHjMzbOJppQjZenmJNMO3CtW0vbMwZNvEbWY6-9A5Na0ncjA==]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4rUTyjFgaNWblAbq8z8yHhG0BAgTWn4BhKG984sIXLgXkNkp0KwjZ56TUWW8A-bjlvmW8JdzQrwf9SvrrYGA1LRXcShQlL15wFBCKEfH4qM_CU5fJHZJethf0NyRVuchDuOyB9uUNyOE67esafUmEs_zxV3GNwCnVO1sYX7ixnYv9MAOhX8cuRcbkx6oXyAMkPHyZJOWkHdlfodnJg7TvKpG7i3NP-VoeFBih7tp3W3RaGqskd8WZ_SUSp2fF45udMEruh0Z3TYFOvc0=]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIs31Lch8PlulEAnJ1oZGbBjPlmMIyLO4qwjzWwUnZVmgfLJn5zMC6NzqpRWACIU9uWxWTCubUdZlSBNijn3UGvnOLB6hsP0t_xx1nE3X4i5jfT6I1v_A7vs0K6b9EYSxXpqNLACME8BHdX_dauX_67d1MykqZyd3W8o_d1oUMRXwggngBG4RAHcJcO30a7idqpUGrnM9fmgC7Oj5rHpkbmhNOYYGwpMCxpXLlV_jbwrTaTodKCxtNox0w7YmsqlYWTlUYirDW9jBs5SovXP5td25a38fN]

- abcr Gute Chemie. AB205241 | CAS 683-60-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3uu5GYDLf5vIsY1MJ32ypZMDTfxFhXOtP5mV_arTlmY1yqkONdHNKxll27wkDjP0lrv2pP7knhBnwUSEbwFZc6rMeNxc9t5-wUlsZbG41y82geCdEiS4d888=]

- ChemicalBook. This compound | 683-60-3. [URL: https://vertexaisearch.cloud.google.

- Haz-Map. Sodium isopropoxide - Hazardous Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWuLDOMomcbqUgtBl2RJEDMH3XGeKqzajvn5FpNuWFIBGVAZQowwIoZBWVSuLg-OlsE8jVkQmQgk-f2f2A5JXyuvTpgQ5wVO0bnDrf6o2hLHoyzcBCfvihpidN]

- Google Patents. US6444862B1 - Synthesis and isolation of metal alkoxides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7nmK-ElYeT3nnp5TixhLnE8dfNhA2ErQhkn0B0UhUcb5KDceLuyPE9fVPDgOThGfDHJ2c6qqRedd0nTrK9DO-RMso5zbmAEvnXePv-DaBVHFVBkIJdSR4NqvoFE22oPCTHFgM7i3qmUIsAw==]

- Indian Academy of Sciences. Synthesis and characterization of sodium alkoxides. Bull. Mater. Sci., Vol. 29, No. 2, April 2006, pp. 173–179. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTW7wEaCrx1ccTMgAU3WAXVK4N82mpAKgDoBhxGlGxJENxedLPT9Vbrz0arPNed2ZHFhz-0evqz4XwNZ_E1EpUV388sFeXuaP5ZEzLF3I2UqF-iaVzD6VF4DpOuRem784pH30cIIWTT2I8pdNzPU5RrnesvgCYqg==]

- Chegg.com. Solved B2) Compound 9 can react with sodium isopropoxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzmzLnkeSfy2X3ivRuU6ZvubhqqUQ5QoVOAxisx6Stzn1YYUgSV-ryCeLHmuaiQwjZKVMKOVyv4ASy8LU17sNmeCKCOmNQO7cLXcvJyU0urOZF12wkhOl4YHAAM3MirYsS4Pqa9wPFRiAVBcfiWE3GFfqRT8hLzEqKQlcL0lJrZeWyzIcBwsMVxdJB9y18Q5ESWn0uUPMqpt5ok5JvQ8hEydzT79PXHxeVRkbXB_pMNzjKjCmBbLDfL-oYM6yqlYwVA1BRwl5q90N19JQyA8elPbHQ3yw1Ht_DXBs=]

- Sciencemadness Discussion Board. Making sodium isopropoxide - Sodium is not dissolving. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEF2j1nesYKOfwdHXRjLPoPGcqsNxz0r7RM2PehbrcebAYJNm5PQeFrBiop4zLyX1ma__P1bycfUVcbVVjAAOLXnLTuBoFLPGvMNcVAGLkQvopxez9_mr4Fj0pDeyS1zsqNUlaQQXzGESNXtmKZ1L03FWxHeZyVYE_6TA=]

- Sciencemadness Discussion Board. Making sodium isopropoxide - Sodium is not dissolving. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB69EybE4I7s1B7qI7xiuHbtumXantfEm_a3-vtwRlhxbmySXqW-qbTH3qfeNS5derA2sOs2QqZyNjoyEhNzf3vTzHETXNO6qdNVDIyZ7a2e885Vw0K-_orN2ZLQxNNdeA2a4M1hX5ym_I8xQBwO7_u1r5qsWw4A==]

- YouTube. Titration of HCl with NaOH. [URL: https://www.youtube.

- YouTube. How Is Sodium Hydroxide Used In Titration? - Chemistry For Everyone. [URL: https://www.youtube.

- Pharmaguideline. Method of Analysis for Sodium Hydroxide. [URL: https://www.pharmaguideline.com/2008/06/method-of-analysis-for-sodium.html]

Sources

- 1. CAS 683-60-3: Sodium isopropoxide | CymitQuimica [cymitquimica.com]

- 2. Sodium isopropoxide - Hazardous Agents | Haz-Map [haz-map.com]

- 3. fishersci.be [fishersci.be]

- 4. Sodium isopropoxide | 683-60-3 | FS180720 | Biosynth [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. Sodium isopropoxide 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. benchchem.com [benchchem.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Sciencemadness Discussion Board - Making sodium isopropoxide - Sodium is not dissolving - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Sciencemadness Discussion Board - Making sodium isopropoxide - Sodium is not dissolving - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Page loading... [guidechem.com]

- 17. Cas Landing [thermofisher.com]

- 18. This compound | 683-60-3 [chemicalbook.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. gelest.com [gelest.com]

- 21. Sodium Isopropoxide, Sodium Isopropoxide Manufacturer, Supplier, Hyderabad, Telangana [symaxlaboratories.net]

- 22. static.cymitquimica.com [static.cymitquimica.com]

A Senior Application Scientist's Guide to the Synthesis and Handling of Sodium Propan-2-olate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium propan-2-olate, commonly known as sodium isopropoxide, is a pivotal reagent in modern organic synthesis, valued for its role as a strong, sterically hindered, non-nucleophilic base. Its efficacy in deprotonation reactions, such as in the Williamson ether synthesis and various condensation reactions, makes a reliable and well-understood synthetic protocol essential for laboratory and industrial applications.[1][2][3] This guide provides an in-depth technical exploration of the synthesis of this compound from isopropanol. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings, compare common synthetic methodologies, detail rigorous experimental protocols, and underscore the critical safety considerations inherent in handling the potent reagents and products involved. This document is structured to serve as a practical and authoritative resource, empowering researchers to confidently and safely prepare and utilize this versatile alkoxide.

Introduction: The Chemical Identity and Utility of this compound

This compound ((CH₃)₂CHONa) is the sodium salt of isopropanol and is classified as a metal alkoxide.[1][2] It typically presents as a white to off-white, hygroscopic powder that reacts vigorously with water.[1] Its utility is rooted in the high basicity of the isopropoxide anion, which can readily abstract protons from a wide range of substrates, including alcohols, terminal alkynes, and carbon acids.[2][4] This reactivity is central to its application as a key intermediate and catalyst in the synthesis of pharmaceuticals, such as ibuprofen, and in polymerization processes.[5][6]

| Property | Value |

| Chemical Formula | C₃H₇NaO[1] |

| Molecular Weight | 82.08 g/mol [7] |

| CAS Number | 683-60-3[7] |

| Synonyms | Sodium isopropoxide, Isopropanol sodium salt[1] |

| Appearance | White to pale yellow powder[1][8] |

| Solubility | Soluble in alcohols, ethers; reacts with water[1] |

Mechanistic Foundation: The Chemistry of Alkoxide Formation

The synthesis of this compound is fundamentally an acid-base reaction. Isopropanol, while not strongly acidic (pKa ≈ 17), can be deprotonated by a sufficiently strong base to form the corresponding isopropoxide anion. The general mechanism involves the attack of the base on the hydroxyl proton of isopropanol, leading to the formation of the sodium salt and a corresponding conjugate acid as a byproduct.

The choice of the sodium-containing reagent is the primary determinant of the reaction's kinetics, safety profile, and the nature of the byproduct, which must be managed.

Caption: General mechanism of this compound synthesis.

Synthetic Methodologies: A Comparative Analysis

The selection of a synthetic method depends on factors such as scale, available equipment, safety infrastructure, and desired purity. We will discuss the most prevalent and reliable methods.

Method A: Reaction with Sodium Metal

This is the classic and most direct route to preparing sodium alkoxides.[1][9] The reaction involves the single-electron transfer from sodium metal to the alcohol's proton, resulting in the formation of the alkoxide and hydrogen gas.

Reaction: 2 (CH₃)₂CHOH + 2 Na → 2 (CH₃)₂CHO⁻Na⁺ + H₂ (g)[10][11]

-

Expertise & Causality: The reaction rate is highly dependent on the surface area of the sodium and the temperature.[12] While the reaction can be sluggish at room temperature, heating can accelerate it significantly.[13][14] However, heating also causes the sodium to melt (m.p. 97.8 °C), which can form molten spheres that react more slowly due to a reduced effective surface area.[15] Therefore, maintaining a temperature just below the melting point or using sodium in a high-surface-area form (like a dispersion) is often optimal. The reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) because sodium reacts violently with water and can ignite spontaneously in moist air.

-

Trustworthiness & Protocol Validation: The progress of the reaction can be visually monitored by the consumption of the metallic sodium and the steady evolution of hydrogen gas. A properly vented system (e.g., through an oil bubbler) is a non-negotiable safety requirement to prevent pressure buildup. The complete dissolution of all sodium metal is the primary indicator of reaction completion.

Experimental Protocol: Synthesis via Sodium Metal

Materials:

-

Anhydrous Isopropanol (≥99.5%)

-

Sodium metal, stored under mineral oil

-

Anhydrous solvent for washing (e.g., hexane or heptane)

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser

-

Inert gas inlet (Argon or Nitrogen)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Oil bubbler

Procedure:

-

Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas. Ensure the entire system is free from moisture.

-

Sodium Handling: In a separate beaker under a stream of argon, weigh the required amount of sodium metal. Cut it into small pieces and wash away the protective mineral oil with 2-3 portions of anhydrous hexane. Quickly transfer the clean, dry sodium pieces to the reaction flask containing anhydrous isopropanol.

-

Reaction Initiation: With gentle stirring, the reaction will begin, evidenced by the evolution of hydrogen gas. The reaction of isopropanol with sodium is often slower than with methanol or ethanol.[13]

-

Controlled Acceleration: If the reaction is too slow, gently heat the mixture using a heating mantle. Maintain a temperature sufficient to promote a steady rate of gas evolution but avoid vigorous boiling initially.

-

Completion: Continue heating and stirring until all the sodium metal has been consumed and gas evolution ceases. This may take several hours.

-

Isolation: Once the reaction is complete, the product can be used as a solution in isopropanol. To obtain the solid product, the excess isopropanol is removed under reduced pressure.[9][16] The resulting white solid should be handled and stored under an inert atmosphere due to its hygroscopic and reactive nature.[9]

Method B: Reaction with Sodium Hydride (NaH)

Using sodium hydride offers a cleaner and often more controllable alternative to sodium metal, particularly when generating the alkoxide for immediate use in a subsequent reaction (in situ).[3][17]

Reaction: (CH₃)₂CHOH + NaH → (CH₃)₂CHO⁻Na⁺ + H₂ (g)[17]

-

Expertise & Causality: Sodium hydride is a powerful, non-nucleophilic base.[17] It is typically supplied as a 60% dispersion in mineral oil, which makes it safer to handle than pure NaH.[18] For most applications, this mineral oil must be removed to prevent interference with subsequent reactions. This is achieved by washing the dispersion with a dry, non-reactive solvent like hexane. The reaction is driven to completion by the irreversible loss of hydrogen gas.

-

Trustworthiness & Protocol Validation: Similar to the sodium metal method, reaction progress is monitored by hydrogen evolution. The reaction is complete when gas evolution stops. As NaH is a fine powder, the reaction mixture will appear as a grey suspension that clarifies as the hydride is consumed.

Experimental Protocol: Synthesis via Sodium Hydride

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Isopropanol

-

Anhydrous Hexane

Equipment:

-

Same as for Method A, with particular attention to inert atmosphere conditions.

Procedure:

-

Preparation: Set up the flame-dried glassware under a positive pressure of inert gas.

-

NaH Washing: In the reaction flask, place the required amount of NaH dispersion. Add anhydrous hexane via cannula or syringe, swirl the suspension, and allow the grey NaH powder to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing process two more times.[18]

-

Solvent Addition: After the final wash, place the flask under a vacuum for a short period to remove residual hexane. Reintroduce the inert atmosphere and add anhydrous isopropanol to the flask.

-

Reaction: The reaction will commence upon the addition of isopropanol, producing hydrogen gas. Stir the suspension at room temperature. Gentle heating can be applied if necessary to drive the reaction to completion.

-

Completion & Use: The reaction is complete when the mixture becomes more homogeneous and gas evolution ceases. The resulting solution/suspension of this compound is ready for use or isolation as described in Method A.

Comparative Summary of Methods

| Feature | Sodium Metal (Na) | Sodium Hydride (NaH) |

| Byproduct | H₂ | H₂ |

| Pros | High purity reagent, direct method. | Often more controllable, easier to handle (as dispersion). |

| Cons | Reaction rate can be difficult to control; melting can slow reaction. | Mineral oil must be removed; NaH dust is highly flammable. |

| Key Safety | Violent reaction with water; requires careful handling of solid metal. | Pyrophoric and water-reactive; washings are flammable. |

Critical Safety and Handling Procedures

The synthesis of this compound involves substances with significant hazards. Adherence to strict safety protocols is not optional; it is a prerequisite for a successful and incident-free experiment.

Caption: Experimental workflow with highlighted hazard considerations.

-

Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere to prevent violent reactions with atmospheric moisture and oxygen.[9][19]

-

Reagent Handling: Sodium metal and sodium hydride are highly reactive with water, releasing flammable hydrogen gas which can ignite.[12][18] They are corrosive and can cause severe skin and eye burns.[20] Always handle these reagents in a fume hood, wearing a flame-retardant lab coat, chemical splash goggles, and dry, compatible gloves.[21]

-

Fire Safety: Never use a water-based fire extinguisher on a sodium or sodium hydride fire. A Class D fire extinguisher (e.g., Met-L-X) or dry sand must be readily available.[22]

-

Product Handling: this compound is corrosive and moisture-sensitive.[1] It will react with water to form sodium hydroxide and isopropanol. Store the final product in a tightly sealed container under an inert gas.[7]

-

Quenching: Any residual reactive sodium or sodium hydride must be quenched safely. This is typically done by slowly and carefully adding a less reactive alcohol like isopropanol, followed by ethanol, and finally water, often in a dilute, non-reactive solvent and with cooling.[18]

Conclusion

The synthesis of this compound from isopropanol is a cornerstone reaction for generating a valuable organic base. While the procedure is straightforward in principle, a deep understanding of the underlying reaction mechanism, reagent properties, and, most importantly, the associated hazards is crucial for safe and effective execution. The choice between sodium metal and sodium hydride will be dictated by the specific context of the experiment, but in either case, meticulous attention to maintaining anhydrous and inert conditions is paramount. By following the detailed protocols and safety directives outlined in this guide, researchers can reliably produce high-quality this compound for their synthetic endeavors.

References

-

Proprep. Discuss the use of sodium isopropoxide in organic synthesis, particularly in alcohol deprotonation. [Link]

-

Filo. Write the equation for reacting isopropyl alcohol with sodium hydride followed by methyl iodide. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

YouTube. Sodium metal Na reacts with isopropyl alcohol. [Link]

-

Brainly.ph. Isopropyl alcohol reacts rapidly with sodium metal. [Link]

-

ESPI Metals. Sodium - SAFETY DATA SHEET. [Link]

-

Chemistry: Research, Reviews and Support. Sodium Amide. [Link]

-

Quora. What happens when I leave a metal substance in isopropyl alcohol for more than 12 hours?[Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

YouTube. Reaction of Sodium (Na) with alcohol (ROH). [Link]

-

Reddit. Is there a reaction between Isopropyl alcohol and Sodium Oxide?[Link]

- Google Patents.

-

Stony Brook University EHS. Standard Operating Procedure SODIUM. [Link]

-

Princeton EHS. Sodium | Office of Environmental Health and Safety. [Link]

-

KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

-

Sarthaks eConnect. When an amide is reduced with sodium/alcohol is yields. [Link]

-

AdiChemistry. WILLIAMSON'S SYNTHESIS | EXPLANATION. [Link]

-

Indian Academy of Sciences. Synthesis and characterization of sodium alkoxides. [Link]

-

Quora. What will happen if you mix isopropyl alcohol with sodium hydroxide (CH3CHOHCH3+NaOH)?[Link]

-

UC Center for Laboratory Safety. Sodium Hydride - Standard Operating Procedure. [Link]

-

ResearchGate. Synthesis and characterization of sodium alkoxides | Request PDF. [Link]

-

ChemBK. Sodium isopropoxide. [Link]

-

chemeurope.com. Sodium amide. [Link]

-

Wikipedia. Sodium amide. [Link]

-

National Institutes of Health. Disordered sodium alkoxides from powder data: crystal structures of sodium ethoxide, propoxide, butoxide and pentoxide, and some of their solvates. [Link]

-

ResearchGate. Sodium isopropoxide. [Link]

-

Sciencemadness Discussion Board. Prep. of dilute sodium isopropoxide from NaOH. [Link]

-

MDPI. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. [Link]

-

Sciencemadness Discussion Board. Making sodium isopropoxide - Sodium is not dissolving. [Link]

-

Symax Laboratories Private Limited. Sodium Isopropoxide. [Link]

-

Quora. How do organic chemists prepare sodium hydride for reaction?[Link]

Sources

- 1. CAS 683-60-3: Sodium isopropoxide | CymitQuimica [cymitquimica.com]

- 2. proprep.com [proprep.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Sodium_amide [chemeurope.com]

- 5. chembk.com [chembk.com]

- 6. Sodium isopropoxide 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Sodium isopropoxide | 683-60-3 | FS180720 | Biosynth [biosynth.com]

- 8. 089446.14 [thermofisher.com]

- 9. ias.ac.in [ias.ac.in]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 13. brainly.ph [brainly.ph]

- 14. quora.com [quora.com]

- 15. Sciencemadness Discussion Board - Making sodium isopropoxide - Sodium is not dissolving - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. benchchem.com [benchchem.com]

- 17. Write the equation for reacting isopropyl alcohol with sodium hydride fol.. [askfilo.com]

- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 19. Sodium - ESPI Metals [espimetals.com]

- 20. fishersci.com [fishersci.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. ehs.princeton.edu [ehs.princeton.edu]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Sodium Isopropoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Sodium isopropoxide (NaOi-Pr) is a pivotal reagent in organic synthesis, prized for its strong basicity and nucleophilicity. Its efficacy in numerous applications, from catalysis to deprotonation reactions, is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive exploration of the solubility of sodium isopropoxide in a range of organic solvents. Moving beyond a simple compilation of data, this document delves into the fundamental physicochemical principles that govern its solubility, including ion-pairing, aggregation, and solvent effects. Furthermore, it offers detailed, field-proven methodologies for the accurate determination of its solubility, with a critical focus on handling this air- and moisture-sensitive compound. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection, reaction optimization, and the reliable characterization of sodium isopropoxide solutions.

Introduction: The Importance of Understanding Sodium Isopropoxide Solubility

Sodium isopropoxide, a white to off-white solid, is a cornerstone reagent in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its utility in processes such as the preparation of the ibuprofen intermediate underscores its industrial relevance.[3] The success of reactions employing sodium isopropoxide is critically dependent on its concentration and state in the chosen solvent. A thorough understanding of its solubility is therefore not merely academic but a prerequisite for reproducible and scalable synthetic protocols.

This guide will navigate the complexities of sodium isopropoxide's solubility, addressing the "why" behind its behavior in different solvent environments. By understanding the interplay of solvent polarity, ion-pair formation, and aggregation, researchers can better control reaction kinetics, yields, and impurity profiles.

The Underlying Chemical Principles Governing Solubility

The dissolution of sodium isopropoxide is not a simple process of a solute dispersing in a solvent. It is a complex interplay of electrostatic interactions, solvation, and aggregation phenomena. The principle of "like dissolves like" provides a preliminary guide, but a deeper understanding requires consideration of the following:

-

Ion-Pairing: In solution, particularly in solvents of low to moderate polarity, the sodium cation (Na⁺) and the isopropoxide anion (i-PrO⁻) can exist as distinct solvated ions, solvent-separated ion pairs, or contact ion pairs.[4] The extent of ion-pairing significantly affects the reactivity and the effective solubility of the alkoxide. Strong ion-pairing can reduce the nucleophilicity of the isopropoxide anion and may lead to precipitation.

-

Aggregation: Alkali metal alkoxides have a strong tendency to form oligomeric or polymeric structures, both in the solid state and in solution.[5] These aggregates can be dimers, trimers, tetramers, or even larger clusters.[6] The degree of aggregation is influenced by the solvent, concentration, and temperature. The formation of these larger, often less soluble, aggregates can be a limiting factor in achieving high concentrations.

-

Solvent Polarity and Coordinating Ability: Polar solvents, especially those with good coordinating ability like ethers, can effectively solvate the sodium cation, breaking down the alkoxide aggregates and promoting dissolution.[1][2] Nonpolar hydrocarbon solvents, lacking this ability, are generally poor solvents for sodium isopropoxide.

The interplay of these factors can be visualized as a dynamic equilibrium in solution:

Caption: Dynamic equilibrium of sodium isopropoxide in solution.

Solubility Profile of Sodium Isopropoxide in Common Organic Solvents

The solubility of sodium isopropoxide is highly dependent on the nature of the organic solvent. Below is a summary of its solubility characteristics in various solvent classes, compiled from technical data sheets and literature sources.

| Solvent Class | Representative Solvents | General Solubility | Remarks | Citations |

| Ethereal Solvents | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | High to Very Soluble | THF is an excellent solvent, with commercial solutions available at 20% w/w. These solvents effectively solvate the sodium cation, disrupting aggregation. | [3][7] |

| Alcoholic Solvents | Isopropanol, Ethanol | Low to Moderate | Solubility in its parent alcohol, isopropanol, is surprisingly low, reported to be around 2 wt%. This is attributed to the formation of insoluble alcoholate complexes and the polymeric nature of the alkoxide. Commercial solutions in isopropanol are available, suggesting methods to overcome this limitation may exist. | [8][9] |

| Hydrocarbon Solvents | Hexane, Toluene, Cyclohexane | Insoluble to Very Sparingly Soluble | The nonpolar nature of these solvents prevents effective solvation of the ionic sodium isopropoxide. | [10] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | While specific data is scarce, these highly polar solvents are expected to dissolve sodium isopropoxide. However, the high reactivity of the alkoxide with these solvents may be a concern. | [11] |

Note: The quantitative solubility data for sodium isopropoxide is not extensively reported in peer-reviewed literature, and the information is primarily from supplier technical data sheets. The actual solubility can be influenced by the purity of the sodium isopropoxide and the solvent, as well as the temperature.

Methodologies for the Experimental Determination of Solubility

Given the air- and moisture-sensitive nature of sodium isopropoxide, its solubility must be determined using rigorous techniques that prevent decomposition.[12][13] Standard atmospheric procedures are not suitable. The following methodologies are recommended:

General Handling Procedures for Air-Sensitive Reagents

All manipulations of solid sodium isopropoxide and its solutions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[14] Solvents must be rigorously dried and deoxygenated prior to use. Glassware should be oven-dried and cooled under an inert atmosphere.

Caption: Workflow for handling air-sensitive sodium isopropoxide.

Gravimetric Method (The Gold Standard)

The gravimetric method is a fundamental technique for determining solubility and, when performed correctly, provides highly accurate data.[15][16][17]

Protocol:

-

Preparation: In a glovebox or under a positive pressure of inert gas, add an excess of solid sodium isopropoxide to a known volume or mass of anhydrous solvent in a sealed vessel.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be achieved using a magnetic stirrer or a shaker bath.

-

Phase Separation: Allow the solid to settle. Carefully extract a known volume or mass of the supernatant using a syringe fitted with a filter (e.g., a PTFE syringe filter) to remove any suspended solids.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed, dry container. Remove the solvent under vacuum.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue. The mass of the dissolved sodium isopropoxide can then be determined.

-

Calculation: The solubility can be expressed in various units, such as g/100 mL or mol/L.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the concentration of a substance in solution without the need for isolation.[18][19]

Protocol:

-

Standard Selection: Choose a suitable internal standard that is soluble in the chosen deuterated solvent, has a known purity, and possesses a resonance signal that does not overlap with the signals of sodium isopropoxide or isopropanol.[20]

-

Sample Preparation: In a glovebox, accurately weigh the analyte (the saturated solution of sodium isopropoxide) and the internal standard into a vial. Dissolve the mixture in a known volume of the appropriate deuterated solvent.

-

NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of the nuclei).

-

Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The concentration of the analyte can be calculated using the following equation:

C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (m_standard / MW_standard) * (MW_analyte / V_solution)

Where:

-

C = concentration

-

I = integral value

-

N = number of protons giving rise to the signal

-

m = mass

-

MW = molecular weight

-

V = volume

-

Conductometric Titration

This method is particularly useful for determining the solubility of sparingly soluble salts.[21][22] While sodium isopropoxide is quite soluble in some solvents, this technique can be adapted to determine its solubility in solvents where it is less soluble.

Protocol:

-

Cell Preparation: Prepare a saturated solution of sodium isopropoxide in the desired solvent under an inert atmosphere.

-

Titration Setup: Place a known volume of the saturated solution in a conductivity cell.

-

Titration: Titrate the solution with a standard solution of a reagent that will react with the isopropoxide anion to form a non-conducting or poorly conducting species. The change in conductivity is monitored throughout the titration.

-

Endpoint Determination: The equivalence point, which corresponds to the concentration of the isopropoxide in the saturated solution, is determined from a plot of conductivity versus the volume of titrant added.

Practical Implications and Recommendations

-

For Synthetic Applications: When using sodium isopropoxide as a base or nucleophile, THF is generally the solvent of choice due to its high solubilizing power.[3] If a reaction requires a non-coordinating solvent, a suspension of sodium isopropoxide in a hydrocarbon solvent may be necessary, though reaction rates may be slower.

-

For Characterization: When preparing samples for analysis (e.g., NMR), ensure that the chosen solvent fully dissolves the sodium isopropoxide to obtain accurate data. The presence of solid material will lead to erroneous results.

-

Safety Considerations: Sodium isopropoxide is a flammable solid that reacts violently with water.[12][13] It is also corrosive and can cause severe skin and eye damage.[1] Always handle it in a well-ventilated area, preferably in a glovebox or under a fume hood, and wear appropriate personal protective equipment, including gloves and safety goggles.[14]

Conclusion

The solubility of sodium isopropoxide in organic solvents is a multifaceted topic governed by a delicate balance of ion-pairing, aggregation, and solvent interactions. While highly soluble in ethereal solvents like THF, its solubility in its parent alcohol, isopropanol, is limited. For researchers and professionals in the chemical and pharmaceutical sciences, a nuanced understanding of these principles is paramount for the successful application of this vital reagent. The experimental methodologies outlined in this guide, when executed with the requisite attention to the air-sensitive nature of sodium isopropoxide, will enable the acquisition of reliable solubility data, leading to more robust and reproducible synthetic processes.

References

-

Gelest, Inc. (2015). SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran Safety Data Sheet. [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Wikipedia. (n.d.). Alkoxide. [Link]

-

National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. [Link]

-

Indian Journal of Chemistry. (1975). Alkoxide Complexes in Non-aqueous Solvents. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Symax Laboratories Private Limited. (n.d.). Sodium Isopropoxide. [Link]

- Anderson, B. D., & Conradi, R. A. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 344–347.

-

Khan Academy. (n.d.). Physical properties of alcohols and preparation of alkoxides. [Link]

-

Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

- Google Patents. (n.d.).

-

chemeurope.com. (n.d.). Alkoxide. [Link]

-

University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [Link]

-

UMCS. (n.d.). CONDUCTOMETRIC TITRATION. [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

- Jackson, J. E., & Dye, J. L. (2021). Superalkali–Alkalide Interactions and Ion Pairing in Low-Polarity Solvents. Journal of the American Chemical Society, 143(10), 3847–3857.

- Radis, S., et al. (2015). New insights into the formation mechanism of Ag, Au and AgAu nanoparticles in aqueous alkaline media: alkoxides from alcohols, a. RSC Advances, 5(75), 60986-60992.

-

eGyanKosh. (n.d.). 6.2.4 Conductometric Titrations. [Link]

-

NPTEL. (n.d.). lect 23:Conductometric Titrations. [Link]

-

Kaewsubdejsiri, B., et al. (2018). SOLUBILITY OF SODIUM METHOXIDE IN PURE AND MIXED SOLVENTS. [Link]

- Klett, J., et al. (2021). Endohedral Mixed Aggregates: Sodium Alkoxide Cages with Organic or Inorganic Central Anions and Variable Hull. Chemistry – A European Journal, 27(32), 12693-12700.

-

ResearchGate. (2018). What is the solubility of sodium methoxide?. [Link]

-

Slideshare. (n.d.). Conductometric titrations (1) | DOCX. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- Jackson, J. E., & Dye, J. L. (2021). Superalkali–Alkalide Interactions and Ion Pairing in Low-Polarity Solvents. ACS Central Science, 7(3), 435-444.

-

Sciencemadness Discussion Board. (2020). Making sodium isopropoxide - Sodium is not dissolving. [Link]

- Anthonysamy, S., et al. (2009). Synthesis and characterization of sodium alkoxides.

- Klett, J., et al. (2021). Endohedral Mixed Aggregates: Sodium Alkoxide Cages with Organic or Inorganic Central Anions and Variable Hull.

-

YouTube. (2019). ideal solvents for alkoxide reactions. [Link]

- Kurzin, A. V., et al. (2010). Solubility of Sodium Sulfide in Alcohols.

Sources

- 1. fishersci.com [fishersci.com]

- 2. CAS 683-60-3: Sodium isopropoxide | CymitQuimica [cymitquimica.com]

- 3. Sodium isopropoxide 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Superalkali–Alkalide Interactions and Ion Pairing in Low-Polarity Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkoxide - Wikipedia [en.wikipedia.org]

- 6. Endohedral Mixed Aggregates: Sodium Alkoxide Cages with Organic or Inorganic Central Anions and Variable Hull - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - Making sodium isopropoxide - Sodium is not dissolving - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. fishersci.be [fishersci.be]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmajournal.net [pharmajournal.net]

- 17. pharmacyjournal.info [pharmacyjournal.info]

- 18. benchchem.com [benchchem.com]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 21. tau.ac.il [tau.ac.il]

- 22. uobabylon.edu.iq [uobabylon.edu.iq]

A Comprehensive Technical Guide to the Safe Handling of Sodium Isopropoxide Powder

Introduction: Sodium isopropoxide (NaO-i-Pr) is a versatile and potent reagent, widely employed in organic synthesis as a strong base for deprotonation and as a catalyst in various transformations, including the preparation of intermediates for active pharmaceutical ingredients (APIs).[1] Its utility, however, is matched by its significant reactivity and hazardous nature. As a fine, hygroscopic powder, sodium isopropoxide demands meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals on the safe and effective use of sodium isopropoxide powder.

The Chemical Personality of Sodium Isopropoxide: Understanding the "Why" Behind the Hazards

A foundational understanding of the chemical properties of sodium isopropoxide is paramount to appreciating the rationale behind the stringent handling protocols. It is not merely a powder; it is a highly reactive species eager to engage with its environment.

1.1. Inherent Reactivity:

Sodium isopropoxide is the sodium salt of isopropanol, making it a strong alkoxide base. Its hazardous nature stems primarily from its violent reaction with water and even atmospheric moisture.[2][3] This reaction is not a simple dissolution but a rapid, exothermic hydrolysis that produces flammable isopropyl alcohol and corrosive sodium hydroxide.[2]

Reaction with Water: (CH₃)₂CHONa + H₂O → (CH₃)₂CHOH + NaOH + Heat

The heat generated can be sufficient to ignite the flammable isopropanol vapors, leading to a fire or explosion, particularly in enclosed spaces.[4] The resulting sodium hydroxide is a strong caustic that can cause severe chemical burns to skin and eyes.[2][4]

1.2. Physical Properties and Associated Risks:

The physical state of sodium isopropoxide as a fine, white to off-white powder presents an inhalation hazard.[2] The dust can cause severe irritation and corrosive damage to the respiratory tract.[2][5] Furthermore, being a powder, it is prone to creating dust clouds during handling, which can increase the risk of fire and explosion if an ignition source is present.

| Property | Value | Significance for Handling |

| Appearance | White to off-white hygroscopic powder | Hygroscopic nature necessitates handling under inert atmosphere to prevent degradation and hazardous reactions.[2] |

| Molecular Formula | C₃H₇NaO | |

| Molecular Weight | 82.08 g/mol | [6] |

| Melting Point | 70 - 75 °C / 158 - 167 °F | [4] |

| Reactivity | Reacts violently with water and moist air.[2][3] | This is the primary hazard. All handling procedures must rigorously exclude moisture. |

| Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and sodium oxides.[4] In contact with water, produces isopropyl alcohol and sodium hydroxide.[2] | Inhalation of decomposition products is a significant risk during a fire or spill. |

The Fortress of Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of sodium isopropoxide, a multi-layered approach to safety is essential, starting with robust engineering controls and culminating in appropriate personal protective equipment.

2.1. Engineering Controls: The First Line of Defense:

The primary objective of engineering controls is to isolate the handler from the hazardous material.

-

Inert Atmosphere Glovebox: The gold standard for handling sodium isopropoxide powder is a glovebox maintained under a positive pressure of an inert gas (e.g., argon or nitrogen). This provides the most reliable protection against atmospheric moisture and oxygen, while also containing any dust generated.[7]

-

Chemical Fume Hood: If a glovebox is not available, all manipulations must be conducted in a certified chemical fume hood with a high flow rate to ensure any dust or vapors are effectively captured.[8] However, this does not protect the compound from atmospheric moisture.

2.2. Personal Protective Equipment (PPE): The Last Barrier:

PPE is not a substitute for good engineering controls but is a critical final layer of protection.[9]

-

Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[10] A full-face shield worn over the goggles is required when handling larger quantities or when there is a significant risk of splashing or dust generation.[9][10]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for handling sodium isopropoxide.[11] It is crucial to inspect gloves for any signs of degradation or punctures before use.[3] Consider double-gloving for added protection.

-

Body Protection: A flame-resistant lab coat, fully buttoned, should be worn.[10] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10][11] Respirator use requires prior medical clearance and fit-testing.[10]

Caption: Required PPE for handling sodium isopropoxide powder.

Standard Operating Procedures: A Step-by-Step Guide to Safe Handling

Adherence to well-defined standard operating procedures (SOPs) is critical for minimizing risk. The following protocols are designed to be self-validating systems, ensuring safety at each step.

3.1. Protocol for Weighing and Transferring Sodium Isopropoxide Powder:

This protocol assumes the use of an inert atmosphere glovebox. If a fume hood is used, extreme care must be taken to minimize exposure to air.

-

Preparation:

-

Ensure the glovebox has been purged and the atmosphere is inert (low O₂ and H₂O levels).

-

Gather all necessary equipment: a clean, dry weighing vessel (e.g., a round-bottom flask with a septum), a compatible spatula, and a container for waste.

-

All glassware must be oven-dried and cooled under an inert atmosphere before being brought into the glovebox.[12]

-

-

Weighing:

-

Place the weighing vessel on the analytical balance inside the glovebox and tare it.

-

Carefully open the sodium isopropoxide container.

-

Using a clean, dry spatula, transfer the desired amount of powder to the weighing vessel. Avoid creating dust.

-

Securely close the sodium isopropoxide container.

-

-

Transfer:

-

If the powder is to be added to a reaction vessel, do so within the glovebox.

-

If the weighed powder needs to be transported outside the glovebox, ensure the vessel is securely sealed with a septum or stopcock.

-

Caption: Workflow for weighing and transferring sodium isopropoxide.

3.2. Storage of Sodium Isopropoxide:

Proper storage is crucial to maintain the reagent's integrity and prevent hazardous situations.

-

Store sodium isopropoxide in a cool, dry, well-ventilated area, away from sources of ignition.[11][13]

-

The container must be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon).[11]

-

It should be stored in a dedicated corrosives cabinet, away from incompatible materials such as water, acids, and oxidizing agents.[3][4]

3.3. Disposal of Sodium Isopropoxide and Contaminated Materials:

All waste containing sodium isopropoxide is considered hazardous.

-

Unused Reagent: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[11] Do not attempt to neutralize with water.

-

Contaminated Materials: Any items that have come into contact with sodium isopropoxide (e.g., gloves, weighing paper, spatulas) must be considered contaminated. These should be carefully quenched with a less reactive alcohol like isopropanol under an inert atmosphere before being disposed of as hazardous waste.[14]

Emergency Preparedness: Responding to the Unexpected

Despite all precautions, accidents can happen. A well-rehearsed emergency plan is essential.

4.1. Spills:

-

Small Spill (in a fume hood or glovebox):

-

Large Spill:

4.2. First Aid:

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][16] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][16] Seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air.[5][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]

4.3. Fire:

-

Extinguishing Media: Use a Class D fire extinguisher (for combustible metals), dry sand, or soda ash.[4] DO NOT USE WATER, FOAM, OR CARBON DIOXIDE , as these will react violently with sodium isopropoxide.[4][5]

-

If the fire is large or cannot be safely extinguished, evacuate the area and call emergency services.[15]

Conclusion: A Culture of Safety

The safe handling of sodium isopropoxide powder is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety. This involves a thorough understanding of the reagent's chemical nature, a commitment to using appropriate engineering controls and PPE, and a readiness to respond effectively in an emergency. By internalizing the principles outlined in this guide, researchers can harness the synthetic power of sodium isopropoxide while ensuring a safe and productive laboratory environment.

References

-

Gelest, Inc. (2015). SODIUM ISOPROPOXIDE, 20% in tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]

-

Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

-

Journal of Chemical Education. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Haz-Map. (n.d.). Sodium isopropoxide - Hazardous Agents. Retrieved from [Link]

-

JoVE. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Retrieved from [Link]

-

PubChem. (n.d.). Sodium isopropoxide sodium isopropoxide. Retrieved from [Link]

-

University of California, Merced. (n.d.). Standard Operating Procedure - Sodium. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

Kent State University. (n.d.). EMERGENCY RESPONSE GUIDE IMMEDIATE EMERGENCY PROCEDURES. Retrieved from [Link]

-

Stony Brook University. (n.d.). Standard Operating Procedure SODIUM. Retrieved from [Link]

-

HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

-

SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment:. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

Reddit. (2022). Is there a reaction between Isopropyl alcohol and Sodium Oxide?. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

-

Filo. (2025). G isopropyl alcohol reacts with sodium hydroxide to produce sodium isopro.... Retrieved from [Link]

-

Quora. (2019). What will happen if you mix isopropyl alcohol with sodium hydroxide (CH3CHOHCH3+NaOH)?. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

Sources

- 1. Sodium isopropoxide 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Sodium isopropoxide - Hazardous Agents | Haz-Map [haz-map.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.be [fishersci.be]

- 5. fishersci.com [fishersci.com]

- 6. CAS 683-60-3: Sodium isopropoxide | CymitQuimica [cymitquimica.com]

- 7. fauske.com [fauske.com]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. sams-solutions.com [sams-solutions.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]